Roflurane - 679-90-3

Roflurane

Catalog Number: EVT-281889
CAS Number: 679-90-3
Molecular Formula: C3H4BrF3O
Molecular Weight: 192.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roflurane is a halocarbon drug which was investigated as an inhalational anesthetic.
Classification

Roflurane is classified as a volatile anesthetic agent. Volatile anesthetics are used in general anesthesia to induce and maintain unconsciousness during surgical procedures. Its classification within the broader category of anesthetics highlights its utility in clinical settings.

Synthesis Analysis

The synthesis of Roflurane involves several steps, primarily focusing on the chlorination and subsequent fluorination of hexafluoro-2-propyl methyl ether. The process can be summarized as follows:

  1. Chlorination: Chlorine gas is bubbled into a solution of hexafluoro-2-propyl methyl ether at controlled temperatures (20 to 25 °C). This step typically requires ultraviolet light to facilitate the reaction.
    • Reaction parameters include:
      • Chlorine gas: 0.5 to 1 mole per mole of hexafluoro-2-propyl methyl ether.
      • Reaction temperature: 20 °C to 65 °C.
      • Duration: Several hours, depending on the desired conversion rate.
  2. Fluorination: The chlorinated product is then treated with potassium fluoride in an organic solvent like tetrahydrothiophene 1,1-dioxide under anhydrous conditions.
    • Reaction parameters include:
      • Potassium fluoride: 1 to 3 moles per mole of chloromethyl ether.
      • Temperature: Typically between 80 °C and 120 °C.
      • Duration: Several hours for complete conversion.

The final product is purified through fractional distillation and characterized for purity and yield, often achieving over 99% purity as confirmed by gas-liquid chromatography .

Molecular Structure Analysis

Roflurane's molecular structure can be described by its formula C5H2F7OC_5H_2F_7O. It features a central carbon atom bonded to various functional groups:

  • Fluorinated Alkyl Chain: The presence of multiple fluorine atoms contributes to its low blood solubility and rapid induction characteristics.
  • Ether Functional Group: The ether linkage (–O–) plays a crucial role in its anesthetic properties.

The molecular geometry is influenced by the electronegativity of fluorine atoms, creating a polar molecule that interacts effectively with biological membranes .

Chemical Reactions Analysis

Roflurane can undergo various chemical reactions typical of ethers and halogenated compounds:

  1. Hydrolysis: In the presence of water or aqueous bases, Roflurane may hydrolyze to form corresponding alcohols and acids.
  2. Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack by various reagents, which can modify its structure for different applications.
  3. Decomposition: Under extreme conditions (e.g., high temperatures), Roflurane can decompose into toxic byproducts such as hydrogen fluoride and carbon oxides.

These reactions are critical for understanding both the stability and potential reactivity of Roflurane in biological systems .

Mechanism of Action

Roflurane exerts its anesthetic effects primarily through modulation of ion channels in neuronal membranes:

  • GABA Receptors: It enhances the inhibitory action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased chloride ion influx and hyperpolarization of neurons.
  • NMDA Receptors: Roflurane also inhibits N-methyl-D-aspartate receptors, which play a role in excitatory neurotransmission.

These actions contribute to its ability to induce sedation and analgesia during surgical procedures .

Physical and Chemical Properties Analysis

Roflurane exhibits several notable physical and chemical properties:

  • Boiling Point: Approximately 57 °C, allowing for easy vaporization during inhalation anesthesia.
  • Density: Around 1.505 g/cm³ at 23 °C, indicating it is heavier than air.
  • Solubility: Low solubility in water but high solubility in organic solvents enhances its utility as an inhalational anesthetic.

These properties are essential for its application in clinical settings where precise control over dosage and delivery is required .

Applications

Roflurane is primarily used in medical settings as an inhalational anesthetic agent for general anesthesia. Its applications include:

  • Surgical Procedures: Used extensively in both human and veterinary medicine due to its rapid onset and recovery profiles.
  • Research: Investigated for potential neuroprotective effects due to its influence on neuronal excitability and neurotransmitter systems.

Additionally, ongoing research explores its potential roles in anesthesia protocols aimed at minimizing side effects associated with traditional anesthetics .

Theoretical Foundations of Isoflurane Research

Historical Evolution of Pharmacological Paradigms in Volatile Anesthetic Development

The development of volatile anesthetics represents a transformative journey through pharmacological innovation, beginning with the serendipitous discovery of ether's anesthetic properties. Crawford Long's first documented use of diethyl ether in 1842 for painless surgery established the foundational principle that inhaled agents could induce reversible unconsciousness [4] [7]. This empirical approach dominated early anesthetic development, as chemists systematically screened organic solvents for narcotic potential. The mid-19th century witnessed chloroform's introduction by James Young Simpson, followed by John Snow's pioneering pharmacokinetic studies that established dose-response relationships—predating the formal concept of minimum alveolar concentration (MAC) by over a century [4] [7].

The chemical evolution accelerated in the 20th century with fluorination technology derived from nuclear weapons programs. Charles Suckling's synthesis of halothane in 1951 marked the first halogenated hydrocarbon anesthetic, demonstrating enhanced potency and reduced flammability compared to predecessors [4]. This breakthrough catalyzed systematic molecular optimization: Ross Terrell's team synthesized over 700 fluorinated compounds, yielding modern agents including isoflurane (1965), sevoflurane (1960s), and desflurane [4]. Each generation targeted improved pharmacokinetic profiles—isoflurane emerged as a pivotal agent due to its metabolic stability and titratability, overcoming the hepatotoxicity and nephrotoxicity that plagued methoxyflurane and halothane [1] [4].

The pharmacological paradigm shifted from empirical screening to structure-activity relationship (SAR) optimization. Key milestones included:

  • Recognition that carbon-fluorine bond strength enhanced molecular stability
  • Systematic modification of hydrocarbon backbones to control blood-gas solubility
  • Introduction of ether linkages to reduce cardiotoxicity
  • Strategic halogen placement to fine-tune potency

Table 1: Evolution of Key Volatile Anesthetics

EraAgentMolecular InnovationClinical Impact
1840sDiethyl etherFirst surgical anestheticEstablished reversibility of inhaled anesthesia
1847ChloroformNon-flammable alternativeEnabled obstetric anesthesia
1950sHalothaneFluorinated hydrocarbonReduced flammability; introduced hepatotoxicity concerns
1970sIsofluraneStable halogenated etherMetabolic stability; balanced organ protection
1990sSevofluraneFluorinated methyl isopropyl etherRapid emergence; minimal metabolism

This trajectory illustrates the field's transition from observational pharmacology to molecular design—a prelude to contemporary target-driven anesthetic development [1] [4] [7].

Mechanistic Theories of Anesthetic Action: From Lipid Solubility to Receptor-Based Models

The quest to explain how volatile anesthetics suppress consciousness has generated competing mechanistic frameworks spanning a century of neuroscience. The Meyer-Overton correlation (1899-1901) established the foundational observation: anesthetic potency exhibits near-perfect linear correlation with lipid solubility [9]. This relationship held across diverse chemical structures when olive oil served as the lipid phase, suggesting a unitary mechanism based on membrane partitioning. Meyer's experimental demonstration in tadpoles revealed that anesthetic EC50 values varied inversely with oil-water partition coefficients—a finding corroborated by Overton's independent work [9]. This correlation birthed the "lipid hypothesis," positing that anesthetic molecules accumulate in neuronal membranes to disrupt ion conductance through nonspecific membrane expansion or fluidization [9].

The critical volume hypothesis (1973) refined this model, proposing that anesthetics expand lipid bilayers to a critical threshold, altering membrane protein function via increased membrane thickness [9]. Pressure reversal of anesthesia—where hyperbaric conditions counteract anesthetic effects—provided key evidence for this physical perturbation model. Later, Cantor's lateral pressure theory (1997) offered greater mechanistic specificity: anesthetic partitioning differentially increases lateral pressure at membrane interfaces, creating energy barriers to ion channel gating [9]. Computational models demonstrated how anesthetic-induced pressure shifts could stabilize the closed conformation of postsynaptic ligand-gated channels.

Protein-based theories emerged as molecular biology advanced. Franks and Lieb's 1984 demonstration that anesthetic effects persisted in lipid-free protein preparations challenged membrane-centric views [7]. Subsequent research revealed that clinical concentrations of isoflurane modulate specific ionotropic receptors:

  • Potentiation of GABA_A receptor chloride currents (EC₅₀ ≈ 0.3 mM)
  • Inhibition of NMDA receptor glutamate currents (IC₅₀ ≈ 0.2 mM)
  • Activation of TREK-1 potassium leak channels (EC₅₀ ≈ 0.5 mM)

Table 2: Evolution of Anesthetic Mechanism Theories

TheoryKey TenetExperimental SupportLimitations
Meyer-Overton (1901)Potency ∝ Lipid solubilityCorrelation across chemical classesDoesn't explain convulsant non-immobilizers
Critical Volume (1973)Membrane expansion to critical thresholdPressure reversal of anesthesiaTemperature effects contradict predictions
Lateral Pressure (1997)Altered pressure profiles affect channel gatingComputational models of channel conformationDifficult to validate experimentally
Protein Receptor (1984-)Direct modulation of ion channelsSite-directed mutagenesis altering anesthetic sensitivityMultiple targets; no unitary protein target

Contemporary understanding integrates these paradigms through membrane-protein interface models. The 2020 palmitate displacement hypothesis represents a synthesis: isoflurane disrupts cholesterol-dependent sequestration of palmitoylated proteins (e.g., phospholipase D2) at lipid-ordered domains, liberating signaling enzymes to modulate ion channels like TREK-1 [9]. This reconciles lipid partitioning with selective protein effects—isoflurane's amphipathicity enables both membrane intercalation and targeted protein interactions [5] [9].

Neuropharmacological Frameworks for GABAergic and Glutamatergic Modulation

Isoflurane's CNS effects emerge from bidirectional modulation of inhibitory and excitatory neurotransmission, with preferential action at limbic and thalamocortical circuits governing consciousness. The GABAergic potentiation paradigm has dominated mechanistic explanations for decades. At clinical concentrations (1.0-1.5 MAC), isoflurane prolongs GABA_A receptor-mediated inhibitory postsynaptic currents by 40-200% through allosteric binding sites distinct from benzodiazepines [2] [7]. Crucially, β-subunit N265M mutations in murine models abolish isoflurane-induced potentiation, confirming specific molecular interfaces [7]. This enhancement occurs presynaptically (increasing GABA release probability) and postsynaptically (slowing channel closure), amplifying inhibitory tone in cortical and thalamic relay nuclei to disrupt sensory integration [7] [10].

Glutamatergic inhibition provides complementary suppression of excitatory neurotransmission. Isoflurane reduces AMPA and NMDA receptor-mediated currents by 30-60% in cortical slices through both presynaptic (reduced vesicular release) and postsynaptic (reduced channel open probability) mechanisms [3]. In the amygdala—a key node for aversive memory formation—1 MAC isoflurane differentially modulates neurotransmission: it suppresses evoked glutamatergic currents at NMDA (↓52±7%) and non-NMDA (↓38±5%) receptors while paradoxically enhancing GABA_A currents by 33±6% [3]. This dual action generates powerful inhibition in nuclei regulating arousal and emotional memory.

Advanced circuit neuroscience reveals how these molecular effects translate into system-level anesthesia:

  • Cortical Integration: Isoflurane disrupts corticocortical coherence by enhancing GABAergic interneuron activity in layer V, desynchronizing gamma-band oscillations essential for consciousness [5] [7]
  • Thalamocortical Gating: Thalamic relay nuclei exhibit isoflurane-induced hyperpolarization via GABA_B receptor potentiation, blocking sensory throughput to cortex [10]
  • Ascending Arousal: Basal forebrain glutamatergic projections to cortex are silenced at 0.3 MAC, suppressing wake-promoting circuits [6] [10]
  • Dynamic Coupling: Nanoindentation studies show isoflurane alters neuronal viscoelasticity, with firing frequency linearly correlating with mechanical energy dissipation (loss tangent, r²=0.91) [5]

Table 3: Neuropharmacological Targets of Isoflurane

Target SystemMolecular EffectCircuit ConsequenceFunctional Outcome
GABA_A receptorsProlonged Cl⁻ current decayCortical interneuron hyperactivityDisrupted cortical integration
NMDA receptorsReduced channel open probabilitySuppressed hippocampal plasticityAmnesia for explicit memory
AMPA receptorsDecreased current amplitudeThalamocortical transmission blockLoss of sensory awareness
TREK-1 K⁺ channelsMembrane-mediated activationBasal forebrain inhibitionReduced ascending arousal

Emerging frameworks emphasize network-level effects over single targets. Functional MRI demonstrates that isoflurane preferentially disrupts connectivity in the anterior cingulate-precuneus network—a putative consciousness nexus [10]. Simultaneous calcium imaging and nanoindentation reveal that isoflurane alters the mechanoelectrical coupling ratio in individual neurons, suggesting that anesthetics act via integrated biophysical perturbations spanning lipid membranes, cytoskeleton, and ion channels [5]. This holistic view positions isoflurane as a pharmacologic tool to probe the physics of consciousness itself.

Properties

CAS Number

679-90-3

Product Name

Roflurane

IUPAC Name

2-bromo-1,1,2-trifluoro-1-methoxyethane

Molecular Formula

C3H4BrF3O

Molecular Weight

192.96 g/mol

InChI

InChI=1S/C3H4BrF3O/c1-8-3(6,7)2(4)5/h2H,1H3

InChI Key

YOQYDUAUSFAUER-UHFFFAOYSA-N

SMILES

COC(C(F)Br)(F)F

Solubility

Soluble in DMSO

Synonyms

Roflurane; oflurano; Rofluran; Rofluranum; DA 893; DA-893;

Canonical SMILES

COC(C(F)Br)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.